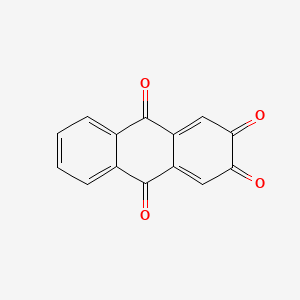
Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium is a chemical compound with the molecular formula C18H22INO. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium typically involves the reaction of N,N-dimethylbenzylamine with 2-bromo-1-phenylpropan-1-one under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylbenzylamine
- 2-Bromo-1-phenylpropan-1-one
- Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium oxide
Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
6308-82-3 |
|---|---|
Molekularformel |
C18H22NO+ |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
benzyl-dimethyl-(1-oxo-1-phenylpropan-2-yl)azanium |
InChI |
InChI=1S/C18H22NO/c1-15(18(20)17-12-8-5-9-13-17)19(2,3)14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3/q+1 |
InChI-Schlüssel |
NFOACWATQYMQGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)[N+](C)(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
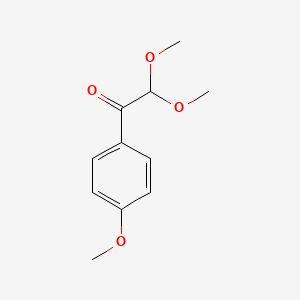


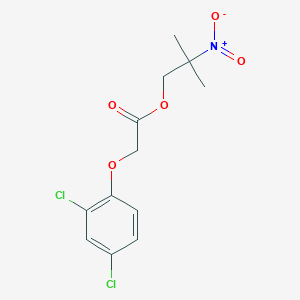

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
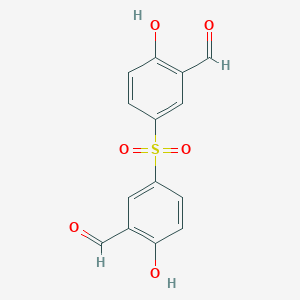
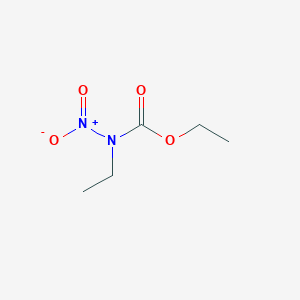
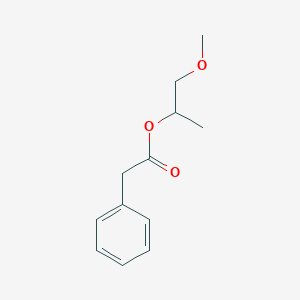
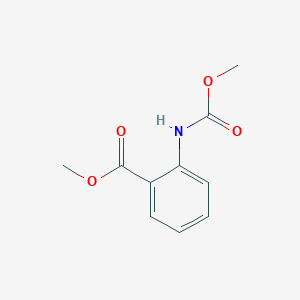
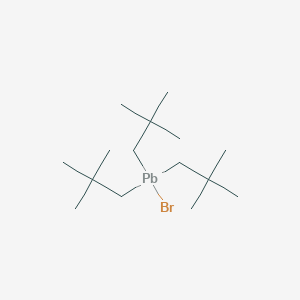
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
